REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Cl-].[NH2:5][CH2:6][C:7]([CH2:12][NH2:13])([CH2:10][NH2:11])[CH2:8][NH2:9].C[O-].[Na+].CO>CO>[NH2:5][CH2:6][C:7]([CH2:12][NH2:13])([CH2:10][NH2:11])[CH2:8][NH2:9] |f:0.1.2.3.4,5.6.7|
|
Name
|
tetrakis(aminomethyl)methane tetrachloride
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].NCC(CN)(CN)CN
|
Name
|
NaOMe MeOH
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Tetrakis(aminomethyl)methane is prepared by a known procedure (Adil, K. et al., Solid State Sciences, 6 (2004), 1229-1235)
|
Type
|
CUSTOM
|
Details
|
A 50 mL flask is equipped with a reflux condenser and a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
Methanol solution is decanted from the inorganic salts
|
Type
|
CONCENTRATION
|
Details
|
the combined organics are concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in methylene chloride (15 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
(0.45 micron filter) from the remaining inorganic salts
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(CN)(CN)CN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |